molecular formula C9H8N2O4 B12886235 2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide

2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide

Katalognummer: B12886235
Molekulargewicht: 208.17 g/mol
InChI-Schlüssel: BGVCUFBZMIMXDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide is a heterocyclic compound with the molecular formula C9H8N2O4 and a molecular weight of 208.17 g/mol . This compound is characterized by the presence of an isoxazole ring fused to a benzene ring, with two hydroxyl groups at positions 6 and 7, and an acetamide group at position 3. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxybenzaldehyde with hydroxylamine hydrochloride to form the isoxazole ring, followed by acetylation to introduce the acetamide group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydro derivatives with reduced isoxazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The hydroxyl groups and the isoxazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide is unique due to the presence of two hydroxyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. These hydroxyl groups can participate in hydrogen bonding and other interactions, making this compound distinct from its analogs .

Eigenschaften

Molekularformel

C9H8N2O4

Molekulargewicht

208.17 g/mol

IUPAC-Name

2-(6,7-dihydroxy-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C9H8N2O4/c10-7(13)3-5-4-1-2-6(12)8(14)9(4)15-11-5/h1-2,12,14H,3H2,(H2,10,13)

InChI-Schlüssel

BGVCUFBZMIMXDR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1C(=NO2)CC(=O)N)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.